molecular formula C20H26N2O5 B2472428 4-[2-(1,3-二氧代-1,3-二氢异吲哚-2-氧基)乙基]哌啶-1-羧酸叔丁酯 CAS No. 850079-93-5

4-[2-(1,3-二氧代-1,3-二氢异吲哚-2-氧基)乙基]哌啶-1-羧酸叔丁酯

货号 B2472428
CAS 编号: 850079-93-5
分子量: 374.437
InChI 键: VXMZDKZVIPFRLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a chemical with the linear formula C26H20N2O4 . It is also known as [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-carbamic acid tert-butyl ester .

科学研究应用

生物碱制备中的合成与多功能性

化合物4-[2-(1,3-二氧代-1,3-二氢异吲哚-2-氧基)乙基]哌啶-1-羧酸叔丁酯在多种具有生物活性的生物碱的合成中显示出显著的效用。例如,Passarella 等人(2005 年)利用密切相关的化合物 2-(2-氧代乙基)-哌啶-1-羧酸叔丁酯的纯对映异构体制备生物碱,如西德里定、异西德里定、甲基西德里定、甲基异西德里定、乙基去洛贝林和锥因。这表明该化合物作为手性构件在立体选择性合成中具有多功能性(Passarella 等人,2005 年)

在哌啶衍生物合成中的作用

Acharya 和 Clive(2010 年)重点介绍了源自丝氨酸和末端乙炔的 4-羟基-3,4-二氢-2H-吡啶-1-羧酸苄酯转化为哌啶衍生物。这些化合物作为合成含取代哌啶亚基的各种胺类化合物的多功能中间体,展示了该化合物在生成复杂分子结构中的作用(Acharya 和 Clive,2010 年)

在生物碱合成中的应用

Passarella 等人(2009 年)利用类似化合物 2-(2-羟基乙基)-哌啶-1-羧酸叔丁酯合成哌啶生物碱的对映异构体,如杜美托林和表二氢哌啶。此应用强调了这些化合物在各种生物碱的有效和选择性合成中的巨大潜力(Passarella 等人,2009 年)

大规模手性合成

Lau 等人(2002 年)关于受保护的 2-取代-4-氧代-哌啶衍生物的大规模手性合成的研究进一步说明了这些化合物在生产手性构件中的重要性,这些构件对于开发具有药理学相关性的分子是必需的(Lau 等人,2002 年)

作用机制

The mechanism of action of this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which this compound is used .

安全和危害

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

属性

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-11-8-14(9-12-21)10-13-26-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMZDKZVIPFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., a 60% suspension of sodium hydride in mineral oil (0.69 g, 17.2 mmol) was added to a solution of N-hydroxyphthalimide (2.80 g, 17.2 mmol) in N,N-dimethylformamide (20 ml). The reaction mixture was stirred for 45 min at 0° C. A solution of 4-[2-(toluene-4-sulfonyloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester (5.99 g, 15.6 mmol) in N,N-dimethylformamide (15 ml) and tetrabutylammonium iodide (0.17 g, 0.47 mmol) were added successively. The reaction mixture was heated to 60° C. for 2 days and cooled to room temperature. Water (5 ml) was added carefully. The reaction mixture was diluted with ethyl acetate (250 ml) and washed with a 10% aqueous solution of sodium hydrogensulphate (200 ml). The aqueous phase was extracted with ethyl acetate (200 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (150 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using ethyl acetate/heptane 1:1 as eluent to give 4.36 g of 4-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester.
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。